2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound. It features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The presence of pyridine and thiophene rings further enhances its chemical reactivity and potential for diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the thieno[2,3-d]pyrimidine core.
Methylation: The final step involves the methylation of the nitrogen atom, which can be done using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: Known for their biological activity.
Pyridine-containing compounds: Widely used in medicinal chemistry for their pharmacological properties.
Thiophene derivatives: Known for their electronic properties and use in materials science.
Uniqueness
2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine is unique due to its combination of a thieno[2,3-d]pyrimidine core with both pyridine and thiophene rings, which imparts a distinct set of chemical and biological properties not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-11-20-16(19-9-12-5-2-3-7-18-12)15-13(10-23-17(15)21-11)14-6-4-8-22-14/h2-8,10H,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNPBBLXJMJDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=CSC2=N1)C3=CC=CS3)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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